![molecular formula C19H17Cl2FN6O B2850181 C19H17Cl2FN6O CAS No. 898630-60-9](/img/structure/B2850181.png)
C19H17Cl2FN6O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C19H17Cl2FN6O, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
C19H17Cl2FN6O is a selective inhibitor of BTK, a protein that plays a crucial role in the development and progression of various autoimmune diseases and cancers. BTK is a member of the Tec family of non-receptor tyrosine kinases and is involved in the activation of B cells, mast cells, and myeloid cells. By inhibiting the activity of BTK, C19H17Cl2FN6O can block the activation of these cells and reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
C19H17Cl2FN6O has been shown to have several biochemical and physiological effects. In preclinical studies, C19H17Cl2FN6O has been shown to inhibit the activity of BTK, reduce inflammation, and inhibit the growth of cancer cells. C19H17Cl2FN6O has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
C19H17Cl2FN6O has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. C19H17Cl2FN6O is also highly selective for BTK, which reduces the risk of off-target effects. However, C19H17Cl2FN6O has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans are still being evaluated. C19H17Cl2FN6O is also expensive, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the research and development of C19H17Cl2FN6O. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Another potential application is in the treatment of cancers such as lymphoma and leukemia. Future studies could also explore the use of C19H17Cl2FN6O in combination with other therapies to enhance its efficacy. Additionally, studies could investigate the safety and efficacy of C19H17Cl2FN6O in humans and explore its potential for use in other diseases.
Synthesemethoden
The synthesis of C19H17Cl2FN6O involves several steps, including the reaction of 2,6-difluorobenzonitrile with 2,4-dichloro-5-nitro-pyrimidine to form 2,4-dichloro-5-nitro-6-(2,6-difluorophenyl)pyrimidine. This intermediate is then reacted with 4-aminomethylpiperidine to form C19H17Cl2FN6O.
Wissenschaftliche Forschungsanwendungen
C19H17Cl2FN6O has been extensively studied for its potential applications in the treatment of autoimmune diseases and cancers. In preclinical studies, C19H17Cl2FN6O has been shown to inhibit the activity of BTK, a protein that plays a crucial role in the development and progression of various autoimmune diseases and cancers. C19H17Cl2FN6O has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN6O/c20-12-2-1-3-13(10-12)23-17-25-18(24-14-4-5-16(22)15(21)11-14)27-19(26-17)28-6-8-29-9-7-28/h1-5,10-11H,6-9H2,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKRAIRTUUNEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C19H17Cl2FN6O |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.